molecular formula C25H20ClN3 B2731387 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-85-4

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2731387
CAS No.: 901005-85-4
M. Wt: 397.91
InChI Key: BAOHSRCIVQUDFK-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoloquinoline core with chlorophenyl and dimethylphenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorophenyl-substituted aniline and a dimethylphenyl-substituted ketone, the reaction proceeds through a series of steps involving condensation, cyclization, and functional group modifications.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis or flow chemistry. These methods can enhance reaction efficiency and yield while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated pyrazoloquinoline compounds.

Scientific Research Applications

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide
  • 2-Methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline stands out due to its unique substitution pattern on the pyrazoloquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3/c1-15-4-11-23-21(12-15)25-22(14-27-23)24(18-6-8-19(26)9-7-18)28-29(25)20-10-5-16(2)17(3)13-20/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOHSRCIVQUDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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